
3-(4-Bromophenoxy)propanenitrile
Descripción general
Descripción
3-(4-Bromophenoxy)propanenitrile (3-BPN) is a versatile and highly reactive organic compound. It is a colorless liquid that is soluble in most organic solvents and is used in a variety of scientific research applications. It is a brominated derivative of propanenitrile and is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Sensor and Imaging Applications : It is utilized for Fe(III)-sensing and imaging in MDCK and A549 cells, as well as in security-ink applications (Mahapatra et al., 2020).
Electrolyte for Lithium-Ion Batteries : This compound serves as a safe electrolyte in lithium-ion batteries, providing better rate and cycle performances compared to traditional electrolytes (Liu et al., 2016).
Antioxidant and Biofilm Inhibition : Benzylidine compounds derived from it demonstrate superior activity in antioxidant, biofilm inhibition, and mutagenicity applications, particularly those with electron-donating substituents (Sheikh et al., 2021).
Theoretical Studies : Theoretical studies of this compound focus on intramolecular hydrogen bonds and anomeric interactions, comparing calculated stabilities and geometrical trends with experimental data (Fernández et al., 1992).
Herbicide (Bromoxynil) : It is used in the herbicide Bromoxynil for postemergence control of annual broad-leaved weeds (Knight et al., 2003).
Active Material in Electronic Devices : The compound is employed in functionalized poly(3-hexylthiophene)s for use in devices like field-effect transistors, organic photovoltaics, and sensors (Koo et al., 2014).
Manufacture of Plastics : It's related to chemicals like Bisphenol A (BPA), used in manufacturing polycarbonate plastic, epoxy resins, and as a non-polymer additive to other plastics (Wetherill et al., 2007).
Azobenzene Derivative Characterization : It exhibits characteristics of azobenzene derivatives, which are significant in various chemical applications (Główka & Olubek, 1994).
Chemoselective Acetalization : It's relevant in reactions like N-bromosuccinimide catalyzed chemoselective acetalization of carbonyl compounds (Karimi et al., 2005).
Antimicrobial Activity : Some derivatives show potent antimicrobial activity and low cytotoxicity against tested microorganisms (Desai et al., 2017).
Propiedades
IUPAC Name |
3-(4-bromophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPKJBXTXXLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427274 | |
| Record name | 3-(4-bromophenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118449-57-3 | |
| Record name | 3-(4-bromophenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





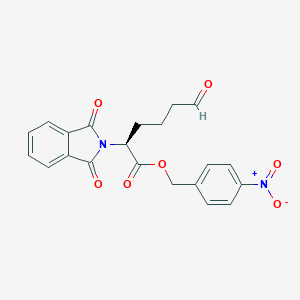
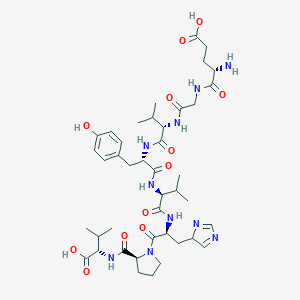

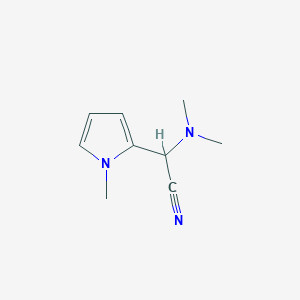

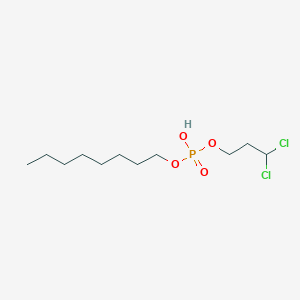
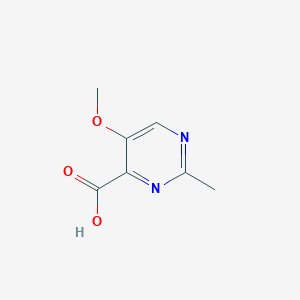
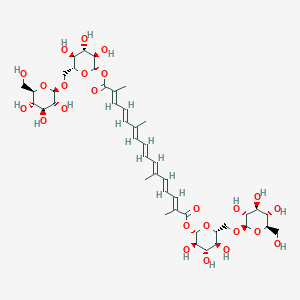


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
